molecular formula C6H6ClN3O2 B2577767 [(6-Chloropyridazin-3-yl)amino]acetic acid CAS No. 17284-99-0

[(6-Chloropyridazin-3-yl)amino]acetic acid

Cat. No.: B2577767
CAS No.: 17284-99-0
M. Wt: 187.58
InChI Key: WBBXOKRECPFAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(6-Chloropyridazin-3-yl)amino]acetic acid is a useful research compound. Its molecular formula is C6H6ClN3O2 and its molecular weight is 187.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Analgesic Agents : A study by Aggarwal et al. (2020) reported the synthesis of derivatives of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles as potential analgesic agents. These compounds were evaluated for their analgesic activity using in vivo models (Aggarwal, Kaushik, Kumar, & Saini, 2020).

  • Anti-Inflammatory Activities : A study by Şüküroğlu et al. (2005) synthesized amide derivatives of [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid. These compounds were tested for in vivo analgesic and anti-inflammatory activities, showing significant results comparable to aspirin and indometacin (Şüküroğlu, Ergün, Ünlü, Şahin, Kuepeli, Yeşilada, & Banoglu, 2005).

Chemical Synthesis and Structure Analysis

  • Pyridazine Derivatives : Sallam et al. (2021) synthesized and analyzed the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. The study included density functional theory calculations, Hirshfeld surface analysis, and energy framework construction (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

  • Novel Indolylpyridazinone Derivatives : Abubshait (2007) reported the synthesis of novel indolylpyridazinone derivatives, which demonstrated antibacterial activity. The synthesis utilized 4-anthracen-9-yl-4-oxo-but-2-enoic acid and indole, among other reagents (Abubshait, 2007).

Pharmaceutical Applications

  • Aldose Reductase Inhibitors : Costantino et al. (1999) used isoxazolo-[3,4-d]-pyridazin-7-(6H)-one and related compounds as substrates for synthesizing new aldose reductase inhibitors. These compounds showed inhibitory properties comparable to Sorbinil (Costantino, Rastelli, Gamberini, Giovannoni, Dal Piaz, Vianello, & Barlocco, 1999).

  • Antibacterial Agents : Kadian et al. (2012) synthesized derivatives such as {(6-chloro-3-oxo-3,4-dihydro-2H-1,4benzoxazin-2-yl)acetic acid} and evaluated their antibacterial activity against various strains, including E. coli and Staphylococcus aureus (Kadian, Maste, & Bhat, 2012).

Properties

IUPAC Name

2-[(6-chloropyridazin-3-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-4-1-2-5(10-9-4)8-3-6(11)12/h1-2H,3H2,(H,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBXOKRECPFAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.